molecular formula C7H7NO4 B3342933 4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol CAS No. 41273-95-4

4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol

Cat. No.: B3342933
CAS No.: 41273-95-4
M. Wt: 169.13
InChI Key: BIKJYLCODCGCEF-FPYGCLRLSA-N
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Description

4-[(E)-Hydroxyiminomethyl]benzene-1,2,3-triol is an organic compound characterized by the presence of three hydroxyl groups and one hydroxyimino group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol typically involves the reaction of benzene-1,2,3-triol with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the final product. The general reaction scheme is as follows:

  • Dissolve benzene-1,2,3-triol in a suitable solvent such as ethanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Adjust the pH to acidic conditions using hydrochloric acid.
  • Heat the reaction mixture to promote the formation of the oxime intermediate.
  • Isolate and purify the final product through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[(E)-Hydroxyiminomethyl]benzene-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Ethers and esters.

Mechanism of Action

The mechanism of action of 4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Uniqueness: 4-[(E)-Hydroxyiminomethyl]benzene-1,2,3-triol is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for additional interactions with biological targets and enhances the compound’s versatility in synthetic applications .

Properties

IUPAC Name

4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-5-2-1-4(3-8-12)6(10)7(5)11/h1-3,9-12H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKJYLCODCGCEF-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=NO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1/C=N/O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425482
Record name 2,3-dihydroxy-4-[(hydroxyamino)methylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41273-95-4
Record name 2,3-dihydroxy-4-[(hydroxyamino)methylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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